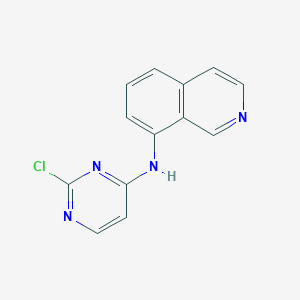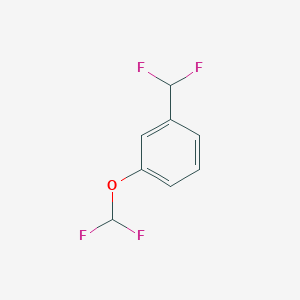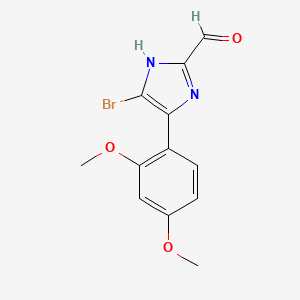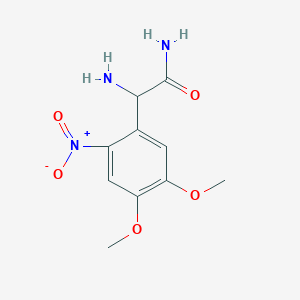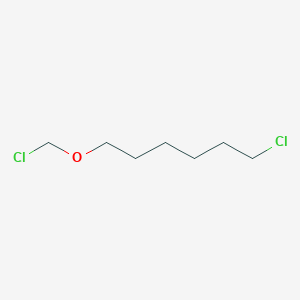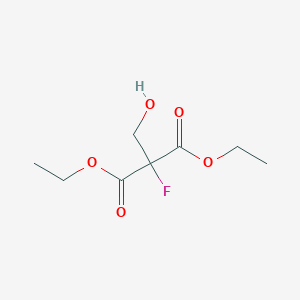
Diethyl 2-fluoro-2-(hydroxymethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C8H13FO5 It is a fluorinated malonate ester, which means it contains a fluorine atom and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be synthesized through various methods. One common approach involves the direct fluorination of diethyl malonate using fluorine gas. This method is advantageous due to its high selectivity and efficiency . The reaction typically requires controlled conditions, including low temperatures and the presence of a suitable solvent to ensure the safe handling of fluorine gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and minimize waste, adhering to principles of green chemistry. The use of continuous flow reactors and real-time reaction monitoring can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-fluoro-2-(hydroxymethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The ester groups can be hydrolyzed to produce the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Substitution: Various substituted malonates.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-fluoro-2-(hydroxymethyl)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-fluoro-2-(hydroxymethyl)malonate involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, leading to changes in metabolic stability and biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A non-fluorinated analog used in similar synthetic applications.
Diethyl fluoromalonate: Lacks the hydroxymethyl group but contains a fluorine atom.
Diethyl bis(hydroxymethyl)malonate: Contains two hydroxymethyl groups but no fluorine.
Uniqueness
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
diethyl 2-fluoro-2-(hydroxymethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRARFWKUWAYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
